molecular formula C19H16N2O2S B2862668 N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 324538-51-4

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2862668
CAS No.: 324538-51-4
M. Wt: 336.41
InChI Key: FSFSYVWOWFJRDI-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) arylamide . It is a drug-like molecule with a well-developed structure-activity relationship .


Synthesis Analysis

The synthesis of this compound involves the creation of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by chemical characterization (NMR, FTIR, and elemental analysis) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using NMR, FTIR, and elemental analysis .

Scientific Research Applications

Synthesis and Characterization

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its structural uniqueness and potential applications in various fields of scientific research. The synthesis and characterization of similar thiazole derivatives have been reported, demonstrating the versatility of thiazole compounds in medicinal chemistry. For example, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which involves the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, showcases the chemical manipulability of thiazole derivatives (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Anticancer Activity

The structural framework of thiazole-based compounds, similar to this compound, has been explored for potential anticancer activities. Some thiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of thiazole compounds in cancer research (Hassan et al., 2014). Moreover, the discovery of compounds like MGCD0103, an orally active histone deacetylase inhibitor with significant antitumor activity, further underscores the importance of thiazole derivatives in the development of new anticancer drugs (Zhou et al., 2008).

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Synthesis and evaluation of new thiazoles as potential antimicrobial additives for lubricating oils demonstrate the broad applicability of these compounds beyond pharmaceuticals, into industrial applications (Amer, Hassan, Moawad, & Shaker, 2011). This suggests that this compound could potentially possess similar multifunctional properties.

Fluorescent Properties

The study of fluorescent properties of certain thiazole derivatives provides insights into the utility of such compounds in materials science, particularly in the development of fluorescent whiteners for textile applications (Rangnekar & Shenoy, 1987). This opens up potential research avenues for this compound in material sciences and industrial applications.

Future Directions

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests that “N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” and its derivatives have potential for future research and development in the field of medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide compound has been found to interact with several enzymes and proteins. For instance, it has shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism . The nature of these interactions is likely due to the compound’s structure and functional groups, which allow it to bind to the active sites of these enzymes and inhibit their activity.

Cellular Effects

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has been found to have various effects on cellular processes. It has shown significant antibacterial and antifungal activities, suggesting that it can influence cell function by disrupting the growth and proliferation of these organisms

Molecular Mechanism

Its inhibitory activity against α-glucosidase suggests that it may bind to this enzyme and prevent it from breaking down carbohydrates into simpler sugars . This could lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the compound has good stability and does not degrade quickly . Long-term effects on cellular function observed in in vitro or in vivo studies are yet to be reported.

Metabolic Pathways

Given its inhibitory activity against α-glucosidase, it may play a role in carbohydrate metabolism . Future studies should investigate the enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-17(13(2)22)24-19(20-12)21-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFSYVWOWFJRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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